molecular formula C9H7N5S B1258838 2-Amino-6-thienyl-purine CAS No. 156489-35-9

2-Amino-6-thienyl-purine

Cat. No.: B1258838
CAS No.: 156489-35-9
M. Wt: 217.25 g/mol
InChI Key: QCHLWIPINNRBSG-UHFFFAOYSA-N
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Description

2-Amino-6-thienyl-purine is a synthetic compound that belongs to the class of purine derivatives. It is characterized by the presence of an amino group at the second position and a thienyl group at the sixth position of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-thienyl-purine typically involves the condensation of 2-aminopurine with a thienyl derivative. One common method includes the reaction of 2-aminopurine with 2-thiophenecarboxaldehyde in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-thienyl-purine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted purine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-6-thienyl-purine involves its incorporation into nucleic acids, where it can form base pairs with complementary bases. This incorporation can affect the structural and functional properties of the nucleic acids, making it a valuable tool for studying nucleic acid dynamics and interactions. The compound’s fluorescent properties allow for real-time monitoring of these processes .

Properties

IUPAC Name

6-thiophen-2-yl-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5S/c10-9-13-6(5-2-1-3-15-5)7-8(14-9)12-4-11-7/h1-4H,(H3,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHLWIPINNRBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C3C(=NC(=N2)N)N=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591091
Record name 6-(Thiophen-2-yl)-7H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156489-35-9
Record name 6-(Thiophen-2-yl)-7H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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